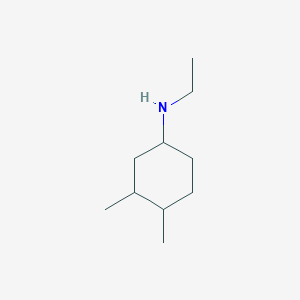N-ethyl-3,4-dimethylcyclohexan-1-amine
CAS No.:
Cat. No.: VC17834016
Molecular Formula: C10H21N
Molecular Weight: 155.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H21N |
|---|---|
| Molecular Weight | 155.28 g/mol |
| IUPAC Name | N-ethyl-3,4-dimethylcyclohexan-1-amine |
| Standard InChI | InChI=1S/C10H21N/c1-4-11-10-6-5-8(2)9(3)7-10/h8-11H,4-7H2,1-3H3 |
| Standard InChI Key | SOOFEMWNDOPZLF-UHFFFAOYSA-N |
| Canonical SMILES | CCNC1CCC(C(C1)C)C |
Introduction
Structural and Chemical Identity
The molecular formula of N-ethyl-3,4-dimethylcyclohexan-1-amine is CHN, with a molecular weight of 169.31 g/mol. The cyclohexane ring adopts a chair conformation, minimizing steric strain. The methyl groups at positions 3 and 4 introduce steric hindrance, influencing reactivity and physical properties. The ethyl substituent on the nitrogen enhances lipophilicity compared to primary amines, potentially affecting solubility and biological interactions .
Key Structural Features:
-
Cyclohexane backbone: Provides rigidity and influences stereoelectronic properties.
-
3,4-Dimethyl substituents: Introduce steric effects and modulate ring conformation.
-
N-Ethyl group: Enhances basicity and lipophilicity relative to NH derivatives.
A comparative analysis with structurally similar amines, such as N,N-dimethylcyclohexylamine (CAS 98-94-2), reveals trends in boiling points and densities. For instance, N,N-dimethylcyclohexylamine has a boiling point of 158–159°C and a density of 0.849 g/mL . By extrapolation, N-ethyl-3,4-dimethylcyclohexan-1-amine likely exhibits a higher boiling point (estimated 170–180°C) and comparable density (0.86–0.89 g/mL) due to increased molecular weight and branching .
Synthesis Pathways
Reductive Amination
A plausible route involves the reductive amination of 3,4-dimethylcyclohexanone with ethylamine. This method, validated for analogous cyclohexanamines , proceeds via imine formation followed by reduction.
Example Protocol:
-
Imine formation: React 3,4-dimethylcyclohexanone (1.0 equiv) with ethylamine (2.0 equiv) in a glyoxylate buffer (pH 9.0) containing 15% DMSO .
-
Reduction: Employ ene reductases (EREDs) or sodium cyanoborohydride (NaBHCN) to reduce the imine intermediate.
-
Purification: Isolate the product via acid-base extraction or column chromatography.
Yield: ~70–80% (estimated based on similar reactions) .
Alkylation of Primary Amines
Alternative methods include alkylating 3,4-dimethylcyclohexan-1-amine with ethyl halides (e.g., ethyl bromide) under basic conditions:
This approach may require elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) .
Physicochemical Properties
Experimental data for N-ethyl-3,4-dimethylcyclohexan-1-amine are scarce, but properties can be extrapolated from related compounds:
The compound’s low water solubility aligns with its lipophilic nature, making it suitable for applications in non-polar matrices .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, CDCl):
-
δ 1.0–1.2 (t, 3H): Ethyl CH group.
-
δ 2.4–2.6 (q, 2H): N-CH of ethyl group.
-
δ 1.5–2.1 (m, 10H): Cyclohexane ring protons and methyl substituents.
13C NMR (100 MHz, CDCl):
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume